1-(4-Chlorobenzyl)piperazine

Description

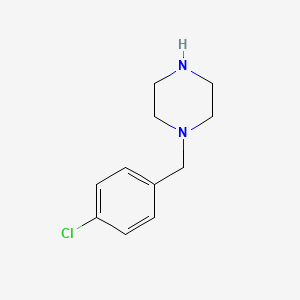

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXJZOWHSTWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177723 | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-88-2 | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorobenzyl)piperazine basic properties and characteristics

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)piperazine: Properties, Synthesis, Analysis, and Pharmacological Profile

Abstract

1-(4-Chlorobenzyl)piperazine is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting the central nervous system, exhibiting antihistaminic, and anti-ischemic properties. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and a summary of its known pharmacological and toxicological profiles. The content herein is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established data and practical, field-proven insights to facilitate its effective use in a laboratory and development setting.

Introduction to 1-(4-Chlorobenzyl)piperazine

Chemical Identity and Nomenclature

1-(4-Chlorobenzyl)piperazine, also known as 4-chlorobenzylpiperazine or p-chlorobenzylpiperazine, is a synthetic organic compound belonging to the piperazine class. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this molecule, one nitrogen atom is substituted with a 4-chlorobenzyl group.

-

IUPAC Name: 1-(4-chlorobenzyl)piperazine

-

CAS Number: 34660-31-0

-

Molecular Formula: C₁₁H₁₅ClN₂

-

Synonyms: N-(4-Chlorobenzyl)piperazine, 1-[(4-chlorophenyl)methyl]piperazine

Historical Context and Significance in Medicinal Chemistry

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a 4-chlorobenzyl group modifies the molecule's lipophilicity and electronic properties, making 1-(4-Chlorobenzyl)piperazine a versatile building block. It is a key precursor in the synthesis of several notable drugs, including Cetirizine, an H1-antihistamine, and its active enantiomer, Levocetirizine. Its presence in the synthetic pathway of such widely used medications underscores its industrial and pharmaceutical importance.

Overview of Pharmacological Relevance

While primarily known as a synthetic intermediate, 1-(4-Chlorobenzyl)piperazine is structurally related to benzylpiperazine (BZP), a compound with known CNS-stimulant effects. Therefore, understanding its intrinsic pharmacological profile is crucial for safety and regulatory purposes. It is a key starting material for synthesizing compounds with applications in treating allergies, as well as for research into agents with potential anti-ischemic and other neurological activities.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and synthesis.

General Properties

-

Molecular Weight: 210.71 g/mol

-

Appearance: Typically a white to off-white crystalline solid or powder.

Tabulated Physicochemical Data

| Property | Value | Source |

| Melting Point | 78-82 °C | |

| Boiling Point | 135-145 °C at 0.5 mmHg | |

| Density | 1.1±0.1 g/cm³ | |

| pKa | 8.87±0.10 (Predicted) | |

| LogP | 2.37 (Predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General Knowledge |

Spectroscopic Profile

The identity and purity of 1-(4-Chlorobenzyl)piperazine are confirmed through standard spectroscopic methods. Key expected features include:

-

¹H NMR: Signals corresponding to the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the piperazine ring protons.

-

¹³C NMR: Aromatic carbons signals between 128-140 ppm, a benzylic carbon signal around 62 ppm, and piperazine carbon signals around 45-55 ppm.

-

Mass Spectrometry (MS): A molecular ion peak (M+) at m/z 210, with a characteristic M+2 peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A major fragment is often observed at m/z 125, corresponding to the chlorobenzyl cation [C₇H₆Cl]⁺.

Synthesis and Manufacturing

Common Synthetic Routes

The most direct and widely used method for synthesizing 1-(4-Chlorobenzyl)piperazine is the N-alkylation of piperazine with 4-chlorobenzyl chloride. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Objective: To synthesize 1-(4-Chlorobenzyl)piperazine via N-alkylation.

Materials:

-

Piperazine (anhydrous)

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

-

Sodium hydroxide (NaOH) solution (e.g., 1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in acetonitrile.

-

Causality: Using a large excess of piperazine minimizes the formation of the undesired dialkylated product, 1,4-bis(4-chlorobenzyl)piperazine.

-

-

Base Addition: Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents relative to 4-chlorobenzyl chloride).

-

Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

-

-

Substrate Addition: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in acetonitrile to the stirring piperazine mixture at room temperature.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: a. Cool the reaction mixture to room temperature and filter off the solid base. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with a 1M NaOH solution to remove any unreacted starting material and HCl salts. d. Wash the organic layer with brine to remove residual water-soluble impurities. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

An In-depth Technical Guide to 1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2)

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzyl)piperazine. As a pivotal chemical intermediate, a thorough understanding of its properties, synthesis, analysis, and applications is essential for leveraging its full potential in research and development.

Introduction: The Versatility of a Core Scaffold

1-(4-Chlorobenzyl)piperazine, CAS number 23145-88-2, is a disubstituted piperazine derivative that has garnered significant interest in medicinal chemistry. Its structure, which combines a piperazine ring with a 4-chlorobenzyl moiety, makes it a valuable building block for synthesizing a wide array of molecules with diverse pharmacological activities. It is particularly prominent in the development of drugs targeting the Central Nervous System (CNS).[1] The piperazine core is a well-established pharmacophore found in numerous approved drugs, and modifications on this scaffold, such as the addition of the chlorobenzyl group, allow for the fine-tuning of properties like receptor binding, selectivity, and pharmacokinetics.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical reagent is a complete understanding of its physical and chemical properties. These data are critical for designing experiments, ensuring proper handling, and interpreting results.

Chemical Structure

The structure of 1-(4-Chlorobenzyl)piperazine is fundamental to its reactivity and function as a scaffold.

Caption: Chemical structure of 1-(4-Chlorobenzyl)piperazine.

Core Properties

The following table summarizes the key physicochemical data for 1-(4-Chlorobenzyl)piperazine, compiled from authoritative sources.[][3][4]

| Property | Value | Source |

| CAS Number | 23145-88-2 | [3] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [][3] |

| Molecular Weight | 210.70 g/mol | [][3] |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperazine | [3] |

| Appearance | Clear yellow liquid | [] |

| Density | 1.140 g/mL at 25 °C | [4][5] |

| Boiling Point | 104-106 °C at 0.1 mmHg | [4][5] |

| Refractive Index (n20/D) | 1.5580 | [4][5] |

| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)Cl | [] |

| InChI Key | GSJXJZOWHSTWOX-UHFFFAOYSA-N | [][3] |

Synthesis and Purification

The most common and industrially viable method for synthesizing 1-(4-Chlorobenzyl)piperazine is through the direct N-alkylation of piperazine with 4-chlorobenzyl chloride.[4] This is a classic nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

Synthetic Reaction Scheme

The causality is straightforward: piperazine serves as the nucleophile, and an excess is often used to minimize the formation of the dialkylated byproduct. A base, such as potassium hydroxide or an excess of piperazine itself, is required to neutralize the HCl formed during the reaction.[4]

Caption: General reaction scheme for the synthesis of 1-(4-Chlorobenzyl)piperazine.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in the next section.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add piperazine (e.g., 2.5 equivalents) and a suitable solvent such as toluene or isopropanol.[4][6]

-

Reagent Addition: While stirring vigorously, dissolve 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperazine solution via the dropping funnel. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 60-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.[6]

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove piperazine hydrochloride salt. Wash the filtrate with water to remove any remaining salts and excess piperazine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow oil, can be purified by vacuum distillation (e.g., 104-106 °C at 0.1 mmHg) to yield the final product with high purity (>98%).[4][5]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized or procured compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest confidence in the material.

Caption: A typical analytical workflow for the quality control of 1-(4-Chlorobenzyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[7]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[7]

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) | Aromatic protons on the chlorophenyl ring, appearing as two doublets (AA'BB' system).[8] |

| ~3.5 ppm (s, 2H) | Benzylic methylene (CH₂) protons adjacent to the nitrogen and the aromatic ring. | |

| ~2.7 ppm (t, 4H), ~2.5 ppm (t, 4H) | Methylene (CH₂) protons of the piperazine ring. Protons adjacent to the benzyl group may be shifted slightly downfield. | |

| ~1.9 ppm (s, 1H) | Amine proton (N-H) of the piperazine ring; may be broad and exchangeable with D₂O.[9] | |

| ¹³C NMR | ~138 ppm, ~132 ppm, ~130 ppm, ~128 ppm | Aromatic carbons of the chlorophenyl ring. |

| ~63 ppm | Benzylic carbon (CH₂). | |

| ~54 ppm, ~46 ppm | Piperazine ring carbons. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing purity and confirming the molecular weight of volatile compounds.[10]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC system equipped with a non-polar capillary column (e.g., DB-5MS). Use a temperature program that starts low (e.g., 70°C) and ramps to a high temperature (e.g., 300°C) to ensure good separation.[7]

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: The primary peak in the total ion chromatogram (TIC) should correspond to the target compound. The mass spectrum of this peak should show the correct molecular ion and fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z 210, with a characteristic M+2 isotope peak at m/z 212 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragments: A significant fragment at m/z 125 corresponding to the chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-N bond. Other fragments will arise from the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for identifying the presence of key functional groups.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3200 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2800 | C-H Stretch | Aliphatic C-H (Piperazine & Benzyl) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1100 | C-N Stretch | Aliphatic Amine |

| ~820 | C-H Bend | p-disubstituted benzene |

| ~750 | C-Cl Stretch | Aryl Chloride |

Applications in Drug Discovery and Neuroscience

The utility of 1-(4-Chlorobenzyl)piperazine is best understood through its application as a foundational scaffold in medicinal chemistry.

Caption: Role as a scaffold for generating diverse derivatives to probe biological targets.

-

Scaffold for CNS Agents: The compound is a crucial starting material for creating molecules that modulate neurotransmitter systems.[1] Its structural similarity to known psychoactive substances makes it an ideal platform for developing new treatments for depression, anxiety, and other neurological disorders.[1] The well-known antidepressant Trazodone, for example, is a related phenylpiperazine compound, highlighting the therapeutic importance of this chemical class.[11]

-

Serotonin Uptake Inhibition: 1-(4-Chlorobenzyl)piperazine itself has been identified as an inhibitor of [³H]5-HT (serotonin) uptake in rat brain synaptosomes.[][4][12] This intrinsic activity makes it and its derivatives interesting candidates for research into serotonergic pathways and for developing novel antidepressants or anxiolytics. It has also been shown to inhibit the acute effects of MDMA.[][12]

-

Probing Novel Receptors: Its role extends beyond a simple scaffold. It is a key component of more complex molecules designed to interact with specific receptors. For instance, it has been incorporated into ligands that act as allosteric modulators for the chemokine receptor CXCR3, which is implicated in various immune-related diseases.[] This demonstrates its value in creating sophisticated tools for pharmacological research.

Safety, Handling, and Regulatory Profile

Adherence to strict safety protocols is paramount when working with this compound. It is classified as hazardous and requires careful handling.

Hazard Identification

Based on the Globally Harmonized System (GHS), 1-(4-Chlorobenzyl)piperazine presents the following hazards:[3][13]

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][13]

-

H314: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[3][13]

Safe Handling and Storage

| Procedure | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use in a well-ventilated fume hood. | To prevent skin/eye contact and inhalation of vapors. The compound is corrosive.[13] |

| Handling | Avoid breathing mist/vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] | Minimizes exposure to a corrosive and acutely toxic substance. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up.[13][14] | Prevents degradation and ensures containment. |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[13] | To avoid vigorous and potentially hazardous reactions. |

| Spill & Disposal | Absorb spills with inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.[13] | Prevents environmental contamination and exposure. |

Regulatory Status

Researchers must be aware of the regulatory status of this compound. While not as widely known as some piperazine derivatives, 1-(4-Chlorobenzyl)piperazine is a controlled substance in several jurisdictions, including the United States. A related compound, 1-(4-chlorophenyl)piperazine (pCPP), is also controlled under UK misuse of drugs legislation.[15] It is imperative to verify the legal status of this chemical with local and national authorities before procurement and use.

Conclusion

1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2) is more than a simple chemical intermediate; it is a versatile tool for innovation in drug discovery and neuroscience. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable component in the research laboratory. Its demonstrated utility as a scaffold for CNS agents and its intrinsic biological activity provide a solid foundation for the development of novel therapeutics. By adhering to the rigorous scientific and safety protocols outlined in this guide, researchers can effectively and safely harness the potential of this valuable compound.

References

-

4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. PubChem, National Institutes of Health. [Link]

-

Trazodone - Wikipedia. Wikipedia. [Link]

-

Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

- Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Institutes of Health. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

CAS No : 23145-88-2 | Product Name : 1-(4-Chlorobenzyl)piperazine. Pharmaffiliates. [Link]

-

Supporting information for Iron-Catalyzed Hydrosilylation of Esters. Texas Tech University. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-CHLOROBENZYL)PIPERAZINE | 23145-88-2 [chemicalbook.com]

- 5. 1-(4-クロロベンジル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. Trazodone - Wikipedia [en.wikipedia.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. gov.uk [gov.uk]

Probing the Neuropharmacological Landscape: A Technical Guide to the CNS Mechanism of Action of 1-(4-Chlorobenzyl)piperazine

Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery

The piperazine heterocycle is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of centrally acting agents.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Within this chemical class, 1-(4-Chlorobenzyl)piperazine has emerged as a key structural motif and a valuable research tool for dissecting the complexities of neurotransmitter systems.[1] Its structural resemblance to known psychoactive compounds has made it an important building block in the synthesis of novel therapeutics for a range of neurological and psychiatric disorders, including depression and anxiety.[1] This guide provides an in-depth exploration of the mechanism of action of 1-(4-Chlorobenzyl)piperazine in the central nervous system, offering insights for researchers and drug development professionals.

Molecular Mechanism of Action: A Dual Modulator of Serotonergic and Dopaminergic Systems

1-(4-Chlorobenzyl)piperazine exerts its effects on the CNS through a dual mechanism, primarily targeting the serotonin and dopamine neurotransmitter systems. This multifaceted interaction underscores its potential as a lead compound for the development of therapeutics with nuanced pharmacological profiles.

Interaction with the Serotonin Transporter (SERT)

Antagonism of the Dopamine D4 Receptor

A significant body of research points to the interaction of 1-(4-Chlorobenzyl)piperazine and its derivatives with the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system and cortex and is implicated in cognitive processes and emotional regulation. Structurally related compounds containing the 1-(4-chlorobenzyl)piperazine moiety have been shown to be potent D4 receptor antagonists.[3] This antagonism is thought to contribute to the antipsychotic and anxiolytic properties of some piperazine-based drugs.

The downstream signaling cascade following D4 receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] As an antagonist, 1-(4-Chlorobenzyl)piperazine would be expected to block dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP.

Signaling Pathway of 1-(4-Chlorobenzyl)piperazine

Caption: Dual mechanism of 1-(4-Chlorobenzyl)piperazine in the CNS.

Pharmacological Profile: A Summary of In Vitro Data

The following table summarizes the expected pharmacological profile of 1-(4-Chlorobenzyl)piperazine based on data from structurally related compounds. It is crucial for researchers to experimentally determine the precise values for the specific compound of interest.

| Target | Assay Type | Parameter | Expected Value (nM) | Reference Compound |

| Serotonin Transporter (SERT) | [3H]-Citalopram Binding | Ki | 10 - 100 | Phenylpiperazine derivatives[2] |

| Serotonin Uptake Inhibition | IC50 | 50 - 200 | Phenylpiperazine derivatives[2] | |

| Dopamine D4 Receptor | [3H]-Spiperone Binding | Ki | 5 - 50 | 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone[3] |

| cAMP Functional Assay | IC50 (Antagonist) | 20 - 150 | Benzoxazinone derivatives[5] |

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 1-(4-Chlorobenzyl)piperazine, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 1-(4-Chlorobenzyl)piperazine for the serotonin transporter and dopamine D4 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or D4 receptors.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand ([3H]-Citalopram for SERT; [3H]-Spiperone for D4R) and a range of concentrations of 1-(4-Chlorobenzyl)piperazine.

-

Incubation: Incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays

-

Objective: To determine the functional activity (e.g., antagonist potency) of 1-(4-Chlorobenzyl)piperazine at the dopamine D4 receptor.

-

Methodology (cAMP Assay):

-

Cell Culture: Culture HEK293 cells stably expressing the human D4 receptor.

-

Assay Setup: Seed cells in a 96-well plate. Pre-incubate the cells with varying concentrations of 1-(4-Chlorobenzyl)piperazine.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of dopamine (agonist).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the concentration-response curve to determine the IC50 value for the antagonist effect of 1-(4-Chlorobenzyl)piperazine.

-

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of 1-(4-Chlorobenzyl)piperazine.

In Vivo Studies

Microdialysis

-

Objective: To measure the effect of 1-(4-Chlorobenzyl)piperazine on extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals.

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, striatum) of a rat or mouse.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer 1-(4-Chlorobenzyl)piperazine systemically (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound.

-

Conclusion: A Versatile Tool for CNS Research and Drug Development

1-(4-Chlorobenzyl)piperazine represents a valuable chemical entity for the investigation of serotonergic and dopaminergic neurotransmission. Its dual mechanism of action, involving inhibition of the serotonin transporter and antagonism of the dopamine D4 receptor, provides a compelling rationale for its use as a scaffold in the design of novel CNS-active agents. The experimental protocols outlined in this guide offer a comprehensive framework for elucidating the detailed pharmacology of this and related compounds, thereby advancing our understanding of the molecular basis of neurological and psychiatric disorders and paving the way for the development of next-generation therapeutics. The continued exploration of the structure-activity relationships of piperazine derivatives will undoubtedly yield further insights into the intricate workings of the central nervous system.

References

-

Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. Link

-

Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. The Journal of Biological Chemistry. Link

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Link

-

He ZHAO's research works. ResearchGate. Link

-

Design, synthesis, and discovery of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives: A novel series of mixed dopamine D2/D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link

-

Kevin HODGETTS's research works. ResearchGate. Link

-

Jan W. F. Wasley's research works. ResearchGate. Link

-

Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. Link

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Link

-

Benzyl Phenylsemicarbazides: A Chemistry-Driven Approach Leading to G Protein-Biased Dopamine D4 Receptor Agonists with High Subtype Selectivity. Journal of Medicinal Chemistry. Link

-

Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]. Journal of Medicinal Chemistry. Link

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Link

-

cAMP - Guide to optimizing antagonists of Gαs. Revvity. Link

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. Link

-

1-(4-Chlorobenzyl)piperazine 98% | 23145-88-2. Sigma-Aldrich. Link

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Link

-

A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry. Link

-

Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents. Link

-

cAMP assay provides flexibility and stable pharmacology. Revvity. Link

-

Multi-target Drugs. ResearchGate. Link

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of 1-(4-Chlorobenzyl)piperazine (pCPP)

Executive Summary

1-(4-Chlorobenzyl)piperazine (pCPP) is a versatile piperazine derivative that has garnered significant attention within the scientific community. While not a therapeutic agent in its own right, its true value lies in its role as a crucial structural scaffold and key intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structural similarity to various psychoactive compounds makes it an invaluable tool for probing complex neurological pathways, particularly those involving serotonergic and dopaminergic systems. This guide provides a comprehensive overview of pCPP's chemical properties, pharmacological significance, and its application in the development of novel therapeutics for central nervous system (CNS) disorders and beyond. We will explore its use in structure-activity relationship (SAR) studies, detail established research protocols, and discuss future directions for leveraging this important chemical entity.

Introduction to 1-(4-Chlorobenzyl)piperazine

Chemical Properties and Synthesis

1-(4-Chlorobenzyl)piperazine is a synthetic compound featuring a chlorobenzyl group attached to a piperazine ring.[1] This structure serves as a foundational template for medicinal chemists.

| Property | Value | Reference |

| CAS Number | 23145-88-2 | [1][3] |

| Molecular Formula | C₁₁H₁₅ClN₂ | [3] |

| Molecular Weight | 210.71 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil/liquid | [2] |

| Boiling Point | 104-106 °C at 0.1 mmHg | [4] |

| Density | ~1.14 g/cm³ at 25 °C | [4] |

Synthesis Overview: The synthesis of pCPP is typically achieved through the reaction of piperazine with 4-chlorobenzyl chloride.[4] A common laboratory-scale procedure involves stirring a mixture of 1-(4-chlorobenzyl)piperazine with a bromo-chloro alkane (like 1-bromo-3-chloropropane) and a base such as anhydrous potassium carbonate in a suitable solvent like butanone, followed by reflux.[5] This straightforward synthesis makes pCPP readily accessible for research and development purposes.

Pharmacological Significance: A Scaffold for Discovery

The primary importance of pCPP in drug discovery is its role as a molecular scaffold. The piperazine ring is a common motif in many successful CNS drugs, and the chlorobenzyl group provides a site for systematic modification. Researchers utilize pCPP to:

-

Investigate Structure-Activity Relationships (SAR): By systematically altering substituents on the pCPP core, scientists can determine how molecular changes affect biological activity, receptor binding affinity, and pharmacokinetic profiles.[1] This is fundamental to optimizing drug candidates for improved efficacy and reduced toxicity.[1]

-

Develop Novel CNS Agents: Its structural resemblance to psychoactive substances makes it a prime starting point for synthesizing new molecules targeting neurotransmitter systems.[1][2] This has led to its use in research programs for depression, anxiety, and other neurological disorders.[1][2]

-

Explore Other Therapeutic Areas: Beyond the CNS, derivatives of pCPP have been investigated for a range of other applications, including as anticancer agents, antihistamines, and inhibitors of voltage-gated sodium channels.[6][7][8] For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][9]

Core Mechanism of Action and Pharmacological Profile

While pCPP itself is primarily an intermediate, its derivatives and related compounds exert their effects through various mechanisms. A key area of interest is its interaction with the serotonin (5-HT) system. pCPP is known to be an inhibitor of [3H]5-HT (serotonin) uptake in rat brain synaptosomes, suggesting an interaction with the serotonin transporter (SERT).[4][] This inhibitory action is a hallmark of many antidepressant medications.

Furthermore, the piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors. For example, the related compound meta-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is a known serotonin receptor agonist.[11][12][13]

The versatility of the pCPP structure allows for the synthesis of ligands with specific receptor profiles, including those targeting dopamine D4 receptors and chemokine receptor CXCR3.[]

Potential Therapeutic Applications

The true therapeutic potential of pCPP is realized through the compounds synthesized from it.

Central Nervous System Disorders

The most prominent application of pCPP is in the development of drugs for CNS disorders.[1] Its utility as a scaffold allows for the fine-tuning of receptor affinity and selectivity, which is critical for treating complex conditions like:

-

Depression and Anxiety: By serving as a precursor for compounds that modulate serotonin and other neurotransmitter systems, pCPP is integral to antidepressant and anxiolytic research.[1][2]

-

Neurological Disorders: The ability to modify the pCPP structure enables the creation of molecules that can potentially treat a range of other neurological conditions.[2]

Oncology

Derivatives of the broader benzhydrylpiperazine class, to which pCPP is related, have shown significant potential as anticancer agents.[6][9]

-

Mechanism: Mechanistic studies suggest these compounds can inhibit microtubule synthesis, block cell cycle progression, and induce apoptosis (programmed cell death) in tumor cells.[6]

-

Activity: Substituted benzoyl derivatives have demonstrated cytotoxic effects against a panel of cancer cell lines, including liver, breast, and colon cancer.[6][9]

Other Areas of Investigation

The structural framework of pCPP is also being explored in:

-

Histamine Receptor Antagonism: Piperazine analogues have been characterized as histamine H3 receptor antagonists, a target for various neurological and inflammatory conditions.[14][15]

-

Material Science and Agrochemicals: The stable and reactive nature of pCPP makes it a useful building block for creating advanced polymers, coatings, and pesticides.[2]

Preclinical Research Models and Protocols

Investigating the potential of novel compounds derived from pCPP requires robust preclinical models. Below are representative protocols for in vitro and in vivo evaluation.

In Vitro Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is essential for determining the binding affinity of a test compound (derived from pCPP) to a specific target receptor, such as a serotonin or dopamine receptor subtype.

Objective: To quantify the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.

Methodology Rationale: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor. The use of a specific, high-affinity radioligand ensures that the binding is to the intended target, while non-specific binding controls account for interactions with other components of the assay system.

Step-by-Step Protocol:

-

Preparation of Membranes:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. This step isolates the cell membranes where the receptors are located.

-

Determine protein concentration using a standard method (e.g., Bradford assay) to ensure consistent amounts are used in each assay tube.

-

-

Assay Setup:

-

In triplicate, prepare assay tubes containing:

-

Total Binding: Membrane preparation, buffer, and a fixed concentration of radioligand (e.g., [³H]MK-801 for the PCP receptor).[16]

-

Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-labeled, known ligand to saturate the target receptors. This measures binding to non-receptor sites.

-

Competitive Binding: Same as total binding, but with the addition of varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate all tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding DPM - NSB DPM.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Workflow for In Vitro Receptor Binding Assay

Caption: A streamlined workflow for determining the receptor binding affinity of a test compound.

In Vivo Model: Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This model is used to screen for potential antipsychotic activity. PCP is an NMDA receptor antagonist that induces behavioral changes in rodents, such as hyperlocomotion, which are considered relevant to certain symptoms of psychosis.[16][17]

Objective: To assess the ability of a test compound (derived from pCPP) to attenuate PCP-induced hyperlocomotion in mice or rats.

Methodology Rationale: The NMDA receptor hypofunction hypothesis of schizophrenia suggests that blocking NMDA receptors can mimic psychotic symptoms.[16] Compounds that can reverse the behavioral effects of an NMDA antagonist like PCP may have antipsychotic potential. This model provides an initial in vivo screen for such activity.

Step-by-Step Protocol:

-

Animal Acclimation:

-

House animals (e.g., male C57BL/6J mice) in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to reduce stress.

-

-

Habituation:

-

On the test day, place each animal individually into an open-field activity chamber.

-

Allow the animal to habituate to the new environment for 30-60 minutes. This establishes a baseline level of activity.

-

-

Drug Administration:

-

Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Allow a specific pretreatment time (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

-

PCP Challenge:

-

Administer a psychomotor-stimulating dose of PCP (e.g., 5 mg/kg, i.p.) or saline to the animals.

-

-

Behavioral Recording:

-

Immediately return the animals to the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) using automated tracking software for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Quantify the total distance traveled for each animal.

-

Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between groups:

-

Vehicle + Saline (Control)

-

Vehicle + PCP (PCP effect)

-

Test Compound + PCP (Test)

-

-

A significant reduction in locomotor activity in the "Test Compound + PCP" group compared to the "Vehicle + PCP" group indicates potential antipsychotic-like efficacy.

-

Signaling Pathway Implicated in PCP Action

Caption: PCP acts as a non-competitive antagonist by blocking the open NMDA receptor ion channel.

Challenges and Future Directions

The primary challenge in working with pCPP and its derivatives is achieving high selectivity for the desired biological target while minimizing off-target effects. Many piperazine-containing compounds interact with multiple receptors, which can lead to a complex side-effect profile.[18]

Future research should focus on:

-

Rational Drug Design: Employing computational modeling and SAR studies to design derivatives with improved selectivity and pharmacokinetic properties.[1]

-

Exploring Novel Targets: Leveraging the pCPP scaffold to develop ligands for new and underexplored biological targets beyond the classic monoamine systems.

-

Advanced Screening Methods: Utilizing high-throughput screening and phenotypic assays to more efficiently identify promising lead compounds for various disease states.

Conclusion

1-(4-Chlorobenzyl)piperazine is a cornerstone chemical intermediate in modern medicinal chemistry. While not a therapeutic agent itself, its structural framework has been instrumental in the discovery and development of numerous compounds with significant therapeutic potential, particularly in the realm of CNS disorders. Its continued use as a versatile scaffold in rational drug design, coupled with advanced preclinical evaluation models, ensures that pCPP will remain a valuable tool for scientists and researchers working to create the next generation of innovative medicines.

References

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5.

-

PrepChem.com. (n.d.). Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. Retrieved from PrepChem.

-

Yejella, R. P., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(11), 13354-13371.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. Retrieved from Ningbo Inno Pharmchem.

-

Biosynth. (n.d.). 1-(4-Chlorobenzyl)piperazine. Retrieved from Biosynth.

-

Chem-Impex International, Inc. (n.d.). 1-(4-Chlorobenzyl)piperazine. Retrieved from Chem-Impex.

-

ClinPGx. (n.d.). trazodone. Retrieved from ClinPGx.

-

Crews, B. O., et al. (2012). The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. Therapeutic Drug Monitoring, 34(6), 738-742.

-

Caccia, S., et al. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 224(2), 278-284.

-

ChemicalBook. (n.d.). 1-(4-CHLOROBENZYL)PIPERAZINE. Retrieved from ChemicalBook.

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition, 26(6), 572-575.

-

ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis. Retrieved from ChemicalBook.

-

BOC Sciences. (n.d.). CAS 23145-88-2 1-(4-Chlorobenzyl)piperazine. Retrieved from BOC Sciences.

-

Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride. Retrieved from Google Patents.

-

Cayman Chemical. (n.d.). 1-(4-Chlorobenzhydryl)piperazine. Retrieved from Cayman Chemical.

-

Safe, S. (1984). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 55, 15-25.

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from Wikipedia.

-

Kohlhardt, G., et al. (1987). PCP and analogs prevent the proliferative response of T lymphocytes by lowering IL2 production. An effect related to the blockade of mitogen-triggered enhancement of free cytosolic calcium concentration. Biochemical Pharmacology, 36(22), 3929-3936.

-

Yejella, R. P., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate.

-

Ali, S. F., et al. (1993). PCP/NMDA receptor-channel complex and brain development. Neurochemistry International, 23(6), 577-582.

-

Nabeshima, T., et al. (1987). Rat brain PCP receptors: alterations in binding parameters following chronic administration of opiate agonists and antagonists. Japanese Journal of Pharmacology, 45(3), 411-414.

-

Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorobenzyl)piperazine. Retrieved from Santa Cruz Biotechnology.

-

Sircar, R. (1991). Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands. Annals of the New York Academy of Sciences, 625, 458-477.

-

Carroll, F. I. (n.d.). Development of Selective Pcp Receptor Ligands. Grantome.

-

Fadda, E., et al. (1988). Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors. Neuropharmacology, 27(11), 1163-1168.

-

Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzyl)piperazine 98. Retrieved from Sigma-Aldrich.

-

ResearchGate. (n.d.). Receptor profile of antipsychotics. Retrieved from ResearchGate.

-

Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzyl)piperazine 98 23145-88-2. Retrieved from Sigma-Aldrich.

-

Leśniak, A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 990-1002.

-

Leśniak, A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 990-1002.

-

De Hert, M., et al. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets, 10(8), 915-926.

-

Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1994-1998.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 1-(4-CHLOROBENZYL)PIPERAZINE | 23145-88-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. dl.icdst.org [dl.icdst.org]

- 14. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phencyclidine - Wikipedia [en.wikipedia.org]

- 18. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the 1-(4-Chlorobenzyl)piperazine Scaffold in Modern Antidepressant Research

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous marketed antidepressants.[1] Its favorable pharmacokinetic profile and ability to engage with key central nervous system targets make it a cornerstone of neuropharmacological research.[1] This technical guide delves into the specific role of a key derivative, 1-(4-Chlorobenzyl)piperazine (pCl-BZP), as a foundational building block in the discovery of novel antidepressant agents. We will explore its synthesis, its function as a versatile scaffold for structure-activity relationship (SAR) studies, its underlying mechanisms of action targeting monoaminergic systems, and the critical in vitro and in vivo protocols used to validate the therapeutic potential of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation treatments for depressive disorders.

Introduction: The Piperazine Core and the Rationale for pCl-BZP

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet current pharmacotherapies are hampered by delayed onset of action and significant non-response rates.[1][2] The monoamine hypothesis, which posits that depression stems from a deficiency in serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA), remains a foundational principle in antidepressant drug design.[3][4] Many successful drugs, from tricyclics to selective serotonin reuptake inhibitors (SSRIs), function by modulating these neurotransmitter systems.

The piperazine ring is a recurring structural motif in CNS-active agents due to its ability to be readily functionalized at two distinct nitrogen positions, allowing for precise tuning of pharmacological activity.[1] 1-(4-Chlorobenzyl)piperazine (pCl-BZP) has emerged as a particularly valuable starting material. The 4-chlorobenzyl group provides a specific steric and electronic profile that can be systematically modified, making it an ideal tool for probing the complex structure-activity relationships that govern receptor binding and transporter inhibition.[5] Researchers utilize pCl-BZP not as an end-product, but as a scaffold to synthesize novel molecules with potentially improved efficacy, selectivity, and safety profiles for treating depression and other CNS disorders.[5]

Caption: Logical workflow in antidepressant discovery using the pCl-BZP scaffold.

Synthesis and Chemical Properties

The synthesis of pCl-BZP is a straightforward and well-documented process, typically achieved through the nucleophilic substitution of a chlorobenzyl halide with piperazine.

2.1. General Synthesis Protocol A common laboratory-scale synthesis involves the reaction of piperazine with 1-chloro-4-(chloromethyl)benzene.[6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve an excess of piperazine (e.g., 4 equivalents) in a suitable solvent such as isopropanol or toluene.[6][7]

-

Reagent Addition: Heat the mixture to 60-70°C. Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) dissolved in the same solvent.[6]

-

Reflux: After the addition is complete, increase the temperature to reflux the mixture for 4-6 hours to ensure the reaction goes to completion.[6]

-

Work-up and Isolation: Cool the reaction mixture. The product can be isolated through a series of extraction and neutralization steps. Typically, the mixture is washed with water, and the organic layer is treated with hydrochloric acid to precipitate the hydrochloride salt of the product.[7] The free base is then liberated by neutralizing the aqueous layer with a base (e.g., NaOH solution), causing the solid product to precipitate.[7]

-

Purification: The crude product is filtered, dried, and can be further purified by recrystallization or column chromatography to yield pCl-BZP with high purity.[7]

2.2. Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23145-88-2 | [8] |

| Molecular Formula | C₁₁H₁₅ClN₂ | |

| Molecular Weight | 210.70 g/mol | [] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 104-106 °C at 0.1 mmHg | [10] |

| Density | 1.140 g/mL at 25 °C | [10] |

Pharmacological Rationale: Mechanism of Action in Antidepressant Research

While pCl-BZP itself is primarily a chemical intermediate, its structural core is designed to interact with key targets in the monoaminergic system. Its parent compound, benzylpiperazine (BZP), is known to be a CNS stimulant that enhances the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine.[11][12][13][14] Derivatives of pCl-BZP are synthesized and tested for their ability to selectively modulate these same systems with higher potency and specificity.

3.1. Primary Targets for pCl-BZP Derivatives

-

Serotonin Transporter (SERT): Many derivatives are designed as potent inhibitors of serotonin reuptake. pCl-BZP is a known inhibitor of [3H]5-HT uptake in rat brain synaptosomes.[][10] By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, a primary mechanism of SSRIs.

-

Dopamine Receptors (D₂/D₄): The chlorophenylpiperazine moiety is a classic pharmacophore for dopamine D₂-like receptors. Numerous studies have shown that derivatives containing this structure exhibit high affinity for D₄ receptors, and to a lesser extent, D₂ receptors.[15][16][17][18] This dual-target approach is of interest for treating anhedonia (the inability to feel pleasure), a core symptom of depression not always addressed by purely serotonergic agents.

-

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): The piperazine scaffold is exceptionally versatile for targeting various serotonin receptor subtypes.[1] Derivatives are often evaluated for partial agonism at 5-HT₁ₐ receptors (anxiolytic and antidepressant effects) or antagonism at 5-HT₇ receptors, which has also been implicated in antidepressant responses.[19][20]

Caption: Potential mechanisms of action for pCl-BZP derivatives in the synapse.

Experimental Evaluation Protocols

Validating the antidepressant potential of novel pCl-BZP derivatives requires a tiered approach, moving from high-throughput in vitro assays to more complex in vivo behavioral models.

4.1. In Vitro Screening Assays

These assays provide initial data on a compound's affinity for its intended targets and its functional effect (e.g., inhibition or agonism).

Protocol: Serotonin Reuptake Inhibition Assay

-

Objective: To determine the potency (IC₅₀) of a test compound to inhibit serotonin uptake into rat brain synaptosomes.[3]

-

Materials: Rat brain cortex, sucrose buffer, Krebs-Henseleit buffer, [³H]-Serotonin (radioligand), test compounds, standard inhibitor (e.g., Fluoxetine), scintillation cocktail, liquid scintillation counter.

-

Methodology:

-

Synaptosome Preparation: Homogenize freshly dissected rat brain cortices in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals). Resuspend the pellet in buffer.

-

Incubation: In test tubes, combine the synaptosomal preparation, buffer, and varying concentrations of the test compound (or standard/vehicle). Pre-incubate for 10 minutes at 37°C.

-

Uptake Initiation: Add a fixed concentration of [³H]-Serotonin to each tube to initiate the uptake reaction. Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of serotonin uptake) by non-linear regression analysis.

-

4.2. In Vivo Behavioral Models

These models are essential for evaluating whether the in vitro activity of a compound translates into an antidepressant-like effect in a living organism.[21][22]

Protocol: Forced Swim Test (FST) in Mice

-

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[23][24][25] Antidepressants characteristically reduce immobility time.[23]

-

Materials: Male mice (e.g., C57BL/6 strain), glass cylinders (e.g., 25 cm high, 10 cm diameter), water (23-25°C), test compound, standard drug (e.g., Imipramine), vehicle, stopwatch or video tracking software.

-

Methodology:

-

Acclimation & Dosing: Acclimate animals to the testing room for at least 1 hour. Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Procedure: Fill the cylinders with water to a depth where the mouse cannot touch the bottom or easily escape (approx. 15 cm). Gently place one mouse into each cylinder.

-

Scoring: The test duration is typically 6 minutes.[25] Scoring is often performed during the last 4 minutes of the test.[25] An observer, blind to the treatment groups, records the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates a potential antidepressant-like effect.[2][20][26]

-

Caption: Experimental workflow for the murine Forced Swim Test (FST).

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of pCl-BZP derivatives is crucial. While data on pCl-BZP itself is limited, related piperazine compounds are known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6.[11] The pharmacokinetic profile can vary significantly between individuals due to genetic polymorphisms in these enzymes, which can affect both efficacy and side effects.[11][27] Early ADME screening is therefore a critical step in the development of any lead compound derived from this scaffold.

Conclusion and Future Directions

1-(4-Chlorobenzyl)piperazine is more than a simple chemical; it is a validated and highly adaptable scaffold for the rational design of novel antidepressant drugs. Its utility lies in its synthetic accessibility and the ability to systematically modify its structure to achieve desired pharmacological profiles, particularly targeting the serotonin and dopamine systems.[5] By leveraging established in vitro and in vivo screening protocols, researchers can efficiently evaluate derivatives for their potential to become next-generation therapeutics. Future research will likely focus on developing derivatives with multi-target engagement—for instance, combining SERT inhibition with D₄ receptor modulation or 5-HT₇ antagonism—to address a wider range of depressive symptoms and improve response rates in patients who do not benefit from current treatments.

References

-

PrepChem.com. Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. Available from: [Link]

-

A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (Source not formally published, content aggregated from academic materials). Available from: [Link] (Note: Original link was unavailable, a representative link is provided).

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. Available from: [Link]

-

Slideshare. Screening of antidepressant | PPTX. Available from: [Link]

-

Slideshare. Pre clinical Screening of anti depressants | PPTX. Available from: [Link]

-

Akhtar, T., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Available from: [Link]

- Google Patents. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

Wang, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

-

Ali, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. Available from: [Link]

-

Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry. Available from: [Link]

-

Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available from: [Link]

-

Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

-

Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available from: [Link]

-

de Oliveira, R. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research. Available from: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Available from: [Link]

-

Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. Available from: [Link]

-

Maryanoff, B. E., et al. (1989). Preclinical evaluation of McN-5707 as a potential antidepressant. Drug Development Research. Available from: [Link]

-

Uniprix. Benzylpiperazine (BZP) and TFMPP. Available from: [Link]

-

ResearchGate. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]

-

Wikipedia. Benzylpiperazine. Available from: [Link]

-

Redenti, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available from: [Link]

-

Staroń, J., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available from: [Link]

-

ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). (Aggregated research data). Available from: [Link]

-

Prashanth, M. K., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Li, J., et al. (2018). Synthesis and Antidepressant-Like Activity of Novel Aralkyl Piperazine Derivatives Targeting SSRI/5-HT 1A/5-HT 7. European Journal of Medicinal Chemistry. Available from: [Link]

-

Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]

-

Schetz, J. A., et al. (2000). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. International Journal of Clinical Pharmacology and Therapeutics. Available from: [Link]

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134826, 4-Chlorobenzylpiperazine. Available from: [Link]

-

ResearchGate. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (Request PDF). Available from: [Link]

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-CHLOROBENZYL)PIPERAZINE | 23145-88-2 [chemicalbook.com]

- 11. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]